

Application Note: Regioselective Nitration of 2-Methylpyridine-4-carboxamide

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Compound of Interest

Compound Name: 2-Methyl-6-nitropyridine-4-carboxamide

CAS No.: 60780-18-9

Cat. No.: B14594657

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Executive Summary & Mechanistic Insight[1]

The nitration of 2-methylpyridine-4-carboxamide presents a classic challenge in heterocyclic chemistry: performing Electrophilic Aromatic Substitution (EAS) on a doubly deactivated substrate.

- Deactivation: The pyridine nitrogen protonates in strong acid (), forming a pyridinium cation that strongly deactivates the ring. The carboxamide group at C4 further withdraws electron density.
- Regioselectivity: The 2-methyl group is the sole activating substituent (weakly donating).
 - Position 3 (Beta): Sterically hindered by the flanking methyl (C2) and carboxamide (C4) groups.
 - Position 5 (Beta): Sterically accessible and electronically favored (para to the methyl group).

- Position 6 (Alpha): Highly deactivated by the adjacent pyridinium nitrogen.

Conclusion: The reaction is regioselective for Position 5, yielding 2-methyl-5-nitropyridine-4-carboxamide. The protocol below utilizes a sulfuric acid solvent system to maintain the protonated species and fuming nitric acid as the nitronium source, requiring thermal activation ().

Experimental Protocol

Reagents & Equipment

Reagent	Grade/Purity	Role	Hazard
2-Methylpyridine-4-carboxamide	>98% HPLC	Substrate	Irritant
Sulfuric Acid ()	98% Conc.	Solvent/Catalyst	Corrosive, Dehydrating
Fuming Nitric Acid ()	>90% (Red Fuming)	Nitrating Agent	Oxidizer, Corrosive
Sodium Carbonate ()	Solid/Anhydrous	Neutralization	Irritant
Ice/Water	Distilled	Quench	N/A

Equipment:

- 3-neck Round Bottom Flask (RBF) with thermometer adapter.
- Reflux condenser (water-cooled).
- Pressure-equalizing addition funnel.
- Oil bath with digital temperature control.
- Magnetic stirrer (Teflon-coated bar).

Step-by-Step Procedure

Phase 1: Solubilization & Activation

- Setup: Clamp the 3-neck RBF in an ice-water bath (). Ensure the system is open to a fume hood scrubber or trap (NO_x evolution).
- Solvent Charge: Add Conc. (5.0 equiv relative to substrate volume) to the flask.
- Substrate Addition: Slowly add 2-methylpyridine-4-carboxamide (1.0 equiv) in small portions to the stirring acid.
 - Note: Exothermic solvation. Maintain internal temp . The solution may turn slight yellow.
 - Mechanism:[1][2][3][4][5] Formation of the pyridinium salt occurs immediately.

Phase 2: Nitration (The Critical Step)

- Nitric Acid Addition: Charge the addition funnel with Fuming (1.5 - 2.0 equiv).
- Dropwise Addition: Add the nitric acid dropwise to the sulfuric acid solution at .
 - Caution: Do not allow temperature to spike. White/yellow fumes may evolve.[6]
- Thermal Ramp: Once addition is complete, remove the ice bath. Replace with an oil bath.
- Reaction: Slowly heat the mixture to . Hold at this temperature for 2 to 3 hours.
 - Monitoring: Use TLC (solvent: 10% MeOH in DCM) or LC-MS. Look for the disappearance of the starting material peak (

) and appearance of product (

).

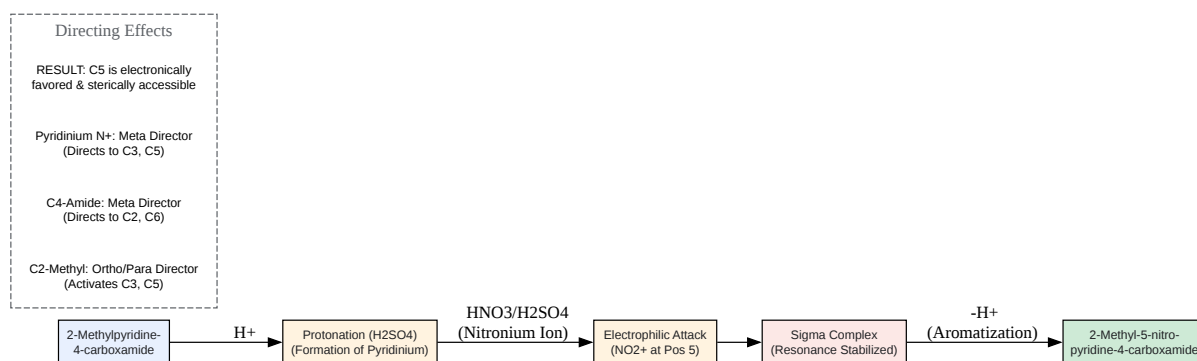
Phase 3: Quench & Isolation

- Cooling: Cool the reaction mixture to room temperature ().
- Quench: Pour the reaction mixture slowly onto crushed ice (10x volume) with vigorous stirring.
- Neutralization: Adjust pH to 4.5 -- 5.0 using solid or NaOH solution.
 - Critical: Do not exceed pH 7 initially, as the amide bond may hydrolyze under basic conditions at high temperatures (though less likely in cold workup). The product often precipitates as a yellow/pale solid in the mildly acidic range.
- Filtration: Filter the precipitate. Wash with cold water () and cold isopropanol ().
- Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH gradient) if necessary.

Visualization & Logic

Reaction Mechanism Flow

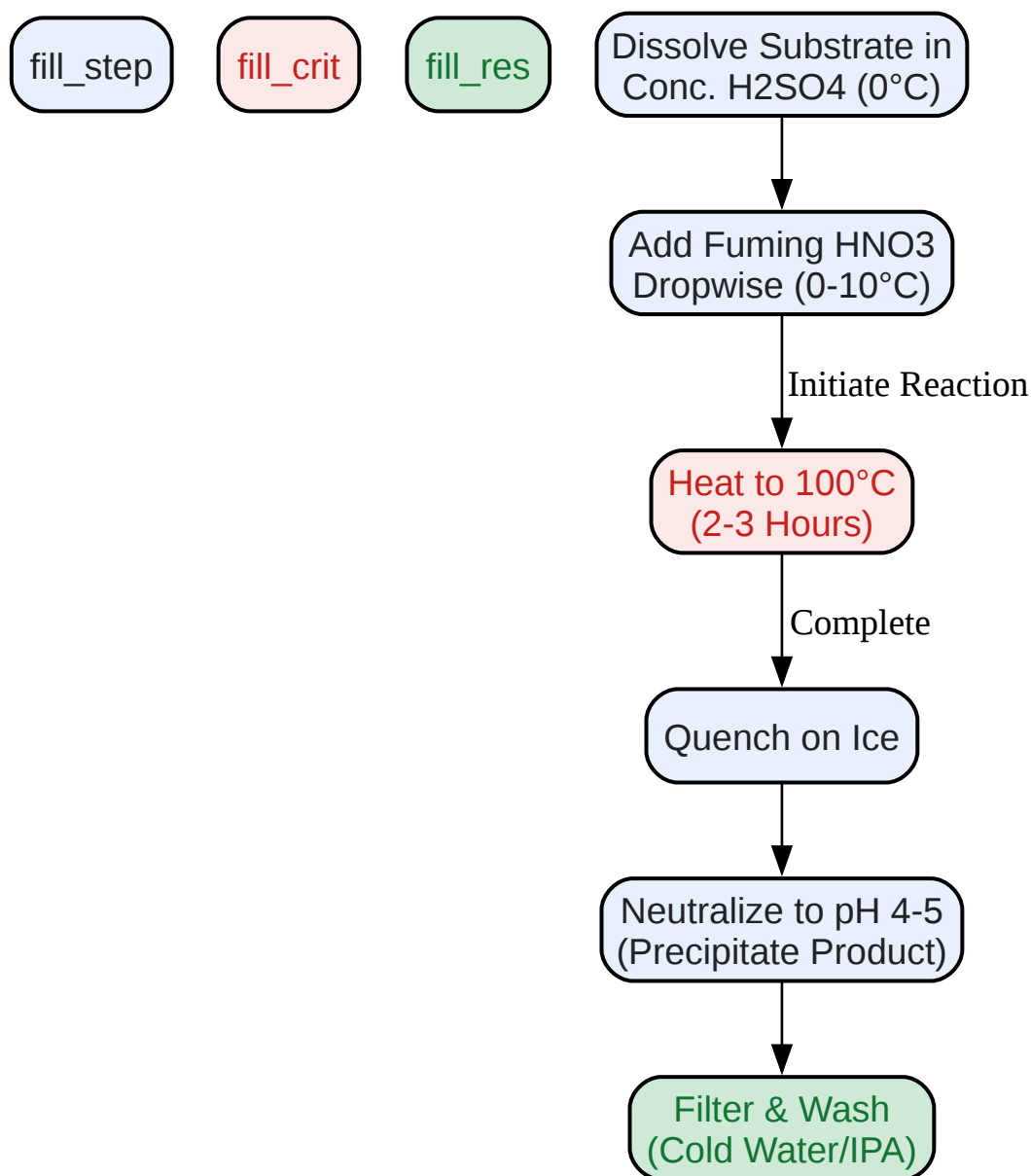
The following diagram illustrates the electrophilic substitution pathway and the directing effects governing the regioselectivity.



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Caption: Mechanistic pathway showing the convergence of directing effects to Position 5.

Experimental Workflow



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Caption: Step-by-step experimental workflow emphasizing the critical heating phase.

Validation & Quality Control

To ensure the protocol was successful, use the following self-validating analytical markers.

NMR Interpretation (NMR, DMSO-)

The substitution pattern is confirmed by the splitting of the aromatic protons.

- Starting Material: Two aromatic protons at C3 and C5 (often doublets or broad singlets depending on coupling) and one at C6 (doublet).
- Product (5-Nitro):
 - Proton H3: Appears as a singlet (isolated between C2-Me and C4-CONH2).
 - Proton H6: Appears as a singlet (isolated between N and C5-NO2).
 - Absence of Coupling: The absence of vicinal coupling (Hz) confirms the 2,4,5-substitution pattern. If the nitro group were at C3, H5 and H6 would show vicinal coupling (doublets).

Quantitative Data Summary

Parameter	Specification
Appearance	Pale yellow to off-white solid
Melting Point	Expected range: (dec.)
Yield	Typical: 55% -- 70% (Losses due to hydrolysis to acid)
Mass Spec (ESI+)	

References

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- 2-Methyl-5-nitropyridine synthesis.[8] ChemicalBook.[9]
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